Lipophilicity Increase (ΔLogP ≈ +0.64) Relative to 6-Oxospiro[3.3]heptane-2-carboxylic Acid
The gem-dimethyl substitution at position 5 increases the calculated LogP of 5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid by approximately 0.64 units relative to the unsubstituted 6-oxospiro[3.3]heptane-2-carboxylic acid, using consistently predicted values from the same computational methodology . This LogP shift places the compound closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability while retaining aqueous solubility potential conferred by the carboxylic acid and ketone functionalities.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.47 (predicted) |
| Comparator Or Baseline | 6-Oxospiro[3.3]heptane-2-carboxylic acid: LogP = 0.83 (predicted, chemsrc); ACD/LogP = -0.35 (ChemSpider) |
| Quantified Difference | ΔLogP ≈ +0.64 (using chemsrc-predicted values for both compounds; larger difference vs ACD/LogP) |
| Conditions | Predicted LogP values from vendor/computational databases; not experimentally determined |
Why This Matters
This lipophilicity increase allows medicinal chemists to fine-tune permeability and solubility profiles in lead optimization without introducing additional aromatic rings that would reduce Fsp³.
